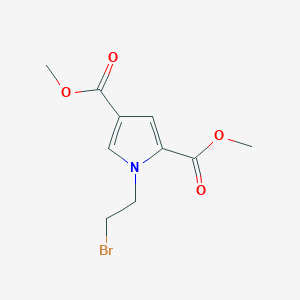
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester
Übersicht
Beschreibung
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester is a chemical compound with the molecular formula C10H12BrNO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester typically involves the esterification of 1H-pyrrole-2,4-dicarboxylic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the ester groups can yield the corresponding alcohols.
Common reagents used in these reactions include sodium hydride (for substitution), potassium permanganate (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-bromoethyl)-, 2,4-dimethyl ester include other pyrrole derivatives with different substituents. For example:
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-chloroethyl)-, 2,4-dimethyl ester: Similar structure but with a chlorine atom instead of bromine.
1H-Pyrrole-2,4-dicarboxylic acid, 1-(2-iodoethyl)-, 2,4-dimethyl ester: Similar structure but with an iodine atom instead of bromine.
Eigenschaften
IUPAC Name |
dimethyl 1-(2-bromoethyl)pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-15-9(13)7-5-8(10(14)16-2)12(6-7)4-3-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVQDMEBVQEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1CCBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















